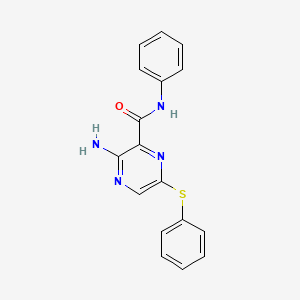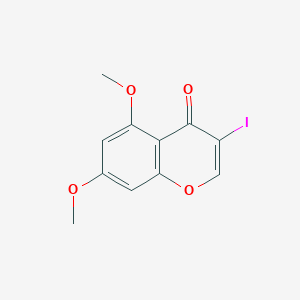![molecular formula C24H24N2O6S B8557164 methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate](/img/structure/B8557164.png)
methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate
概要
説明
methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene sulfonyl group attached to a piperazine ring, which is further connected to a benzoate ester through an oxoethoxy linker. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized, often starting from commercially available piperazine derivatives.
Attachment of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is introduced through a sulfonylation reaction, where naphthalene sulfonyl chloride reacts with the piperazine intermediate.
Formation of the Oxoethoxy Linker: The oxoethoxy linker is then attached to the piperazine ring through an etherification reaction.
Esterification: Finally, the benzoate ester is formed by reacting the oxoethoxy-piperazine intermediate with methyl 4-hydroxybenzoate under esterification conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate has several scientific research applications:
Chemistry: The compound is used in studies of reaction mechanisms and structure-activity relationships.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The naphthalene sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the benzoate ester may facilitate cellular uptake and distribution. Overall, the compound’s effects are mediated through modulation of enzymatic activity and signaling pathways.
類似化合物との比較
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares the piperazine and naphthalene moieties but differs in its triazine core.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Similar in having a naphthalene group, but with a thiazole and pyrrolidinone structure.
Uniqueness
methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications across various fields of research.
特性
分子式 |
C24H24N2O6S |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C24H24N2O6S/c1-31-24(28)19-6-9-21(10-7-19)32-17-23(27)25-12-14-26(15-13-25)33(29,30)22-11-8-18-4-2-3-5-20(18)16-22/h2-11,16H,12-15,17H2,1H3 |
InChIキー |
VJQZGVJGRHIBOT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Nitroethyl)sulfanyl]cyclohept-1-ene](/img/structure/B8557121.png)





![4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8557159.png)

![4'-(Ethylsulfonyl)-2'-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B8557174.png)

